molecular formula C13H15NO5 B12824238 Tert-butyl 4-acetyl-2-nitrobenzoate

Tert-butyl 4-acetyl-2-nitrobenzoate

Cat. No.: B12824238
M. Wt: 265.26 g/mol
InChI Key: RFBMLLYXUHXURA-UHFFFAOYSA-N
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Description

Tert-butyl 4-acetyl-2-nitrobenzoate is an organic compound with the molecular formula C13H17NO5. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an acetyl group, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-acetyl-2-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of tert-butyl benzoate to introduce the nitro group, followed by Friedel-Crafts acylation to introduce the acetyl group. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-acetyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the acetyl group under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Tert-butyl 4-amino-2-nitrobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-acetyl-2-nitrobenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-acetyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-acetyl-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-nitrobenzoate: Lacks the acetyl group, making it less reactive in certain acylation reactions.

    Tert-butyl 4-acetylbenzoate: Lacks the nitro group, affecting its reactivity in reduction reactions.

    Tert-butyl 2-nitrobenzoate: The position of the nitro group affects its reactivity and steric interactions.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

tert-butyl 4-acetyl-2-nitrobenzoate

InChI

InChI=1S/C13H15NO5/c1-8(15)9-5-6-10(11(7-9)14(17)18)12(16)19-13(2,3)4/h5-7H,1-4H3

InChI Key

RFBMLLYXUHXURA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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